Cas no 861347-86-6 (3-chloro-5-iodophenol)

3-chloro-5-iodophenol structure
3-chloro-5-iodophenol structure
Nome do Produto:3-chloro-5-iodophenol
N.o CAS:861347-86-6
MF:C6H4ClIO
MW:254.452833175659
MDL:MFCD12405417
CID:859507
PubChem ID:53425564

3-chloro-5-iodophenol Propriedades químicas e físicas

Nomes e Identificadores

    • 3-chloro-5-iodophenol
    • 3-Chloro-5-iodophenol (ACI)
    • CS-0038343
    • BS-50364
    • C13366
    • DA-02132
    • MFCD12405417
    • 861347-86-6
    • MB11857
    • DTXSID80698909
    • EN300-3215358
    • AKOS015995495
    • SCHEMBL2514629
    • Z1269197117
    • MDL: MFCD12405417
    • Inchi: 1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
    • Chave InChI: QBNIBNUEBBJVFN-UHFFFAOYSA-N
    • SMILES: ClC1C=C(O)C=C(I)C=1

Propriedades Computadas

  • Massa Exacta: 253.89954g/mol
  • Massa monoisotópica: 253.89954g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 99.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.8
  • Superfície polar topológica: 20.2Ų

Propriedades Experimentais

  • Densidade: 2.087
  • Ponto de Fusão: 60℃

3-chloro-5-iodophenol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108983-250mg
3-Chloro-5-iodophenol
861347-86-6 98%
250mg
¥54.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1108983-5g
3-Chloro-5-iodophenol
861347-86-6 98%
5g
¥976.00 2024-07-28
Enamine
EN300-3215358-10.0g
3-chloro-5-iodophenol
861347-86-6 95.0%
10.0g
$2509.0 2025-03-19
Apollo Scientific
OR400869-1g
3-Chloro-5-iodophenol
861347-86-6 98%
1g
£57.00 2025-02-20
eNovation Chemicals LLC
Y1248787-10g
3-Chloro-5-iodophenol
861347-86-6 98%
10g
$215 2024-06-07
Enamine
EN300-3215358-0.05g
3-chloro-5-iodophenol
861347-86-6 95.0%
0.05g
$72.0 2025-03-19
Ambeed
A325639-10g
3-Chloro-5-iodophenol
861347-86-6 98%
10g
$231.0 2025-02-25
Apollo Scientific
OR400869-5g
3-Chloro-5-iodophenol
861347-86-6 98%
5g
£178.00 2025-02-20
Alichem
A014004139-1g
3-Chloro-5-iodophenol
861347-86-6 95%
1g
$998.00 2023-08-31
Ambeed
A325639-1g
3-Chloro-5-iodophenol
861347-86-6 98%
1g
$38.0 2025-02-25

3-chloro-5-iodophenol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Iron Solvents: Acetic acid ;  3 h, rt
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 20 min, 0 °C
2.2 Reagents: Potassium iodide Solvents: Water ;  0 °C
Referência
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium methoxide ;  24 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  4 h, 75 °C
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
3.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
4.2 Solvents: Methanol ;  rt
Referência
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Bis(pinacolato)diborane Catalysts: 4,4′-Bipyridine ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Cyclohexane ;  12 - 20 h, 50 - 55 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetone ;  < 40 °C; 9 - 10 h, 40 °C → 0 °C; 0 - 10 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  30 min, 0 - 10 °C
Referência
A Robust Kilo-Scale Synthesis of Doravirine
Campeau, Louis-Charles; et al, Organic Process Research & Development, 2016, 20(8), 1476-1481

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C
Referência
3-sulfonyloxyaryl(mesityl)iodonium triflates as 1,2-benzdiyne precursors with activation via ortho-deprotonative elimination strategy
Yuan, Haoyin; et al, Nature Communications, 2023, 14(1),

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
1.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
2.2 Solvents: Methanol ;  rt
Referência
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
1.2 Solvents: Methanol ;  rt
Referência
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water ;  4 h, 75 °C
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  1 h, 0 °C
2.2 Reagents: Cuprous chloride Solvents: Water ;  30 min, 60 °C; 30 min, 80 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 12 h, rt
3.2 Solvents: Methanol ;  rt
Referência
Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase
Jorgensen, William L.; et al, Journal of the American Chemical Society, 2011, 133(39), 15686-15696

3-chloro-5-iodophenol Raw materials

3-chloro-5-iodophenol Preparation Products

Fornecedores recomendados
Henan Dongyan Pharmaceutical Co., Ltd
(CAS:861347-86-6)3-chloro-5-iodophenol
DY086
Pureza:98%+
Quantidade:100kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:861347-86-6)3-chloro-5-iodophenol
A863298
Pureza:99%/99%
Quantidade:10g/25g
Preço ($):208.0/416.0